molecular formula C12H11N3O3 B1430106 5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 1421485-28-0

5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No. B1430106
M. Wt: 245.23 g/mol
InChI Key: ADPRNOBYIBYFAH-UHFFFAOYSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran derivatives can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

Benzofuran is a heterocyclic compound composed of fused benzene and furan rings . Its derivatives are essential compounds that hold vital biological activities for designing novel therapies .


Chemical Reactions Analysis

Benzofuran derivatives can be obtained through various chemical reactions. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .

Scientific Research Applications

Antimicrobial Applications

Several studies have focused on synthesizing derivatives of 1,3,4-oxadiazole compounds, including those structurally related to "5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine," to evaluate their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding some compounds with good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Bayrak et al. (2009) and Başoğlu et al. (2013) developed new 1,2,4-triazoles and azole derivatives, respectively, with promising antimicrobial properties (Bayrak et al., 2009) (Başoğlu et al., 2013).

Anticancer Applications

The potential anticancer activities of 1,3,4-oxadiazole derivatives have also been a significant area of research. Yakantham et al. (2019) synthesized and tested new derivatives for their anticancer activity against various human cancer cell lines, demonstrating good to moderate activity (Yakantham et al., 2019). Abdo and Kamel (2015) explored the anticancer evaluation of oxadiazoles, thiadiazoles, triazoles, and Mannich bases, identifying several compounds with significant cytotoxicity against human cancer cell lines (Abdo & Kamel, 2015).

Applications in Energetic Materials

Research into the use of 1,3,4-oxadiazole derivatives in energetic materials has shown promising results. Zhu et al. (2021) synthesized an energetic material precursor and characterized it through various analyses, demonstrating its potential in this field (Zhu et al., 2021). Additionally, Cao et al. (2020) synthesized a bi-heterocyclic skeleton with high heat of formation and corresponding energetic salts, aiming to improve the performance and safety of energetic materials (Cao et al., 2020).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing new benzofuran derivatives with enhanced efficacy for various therapeutic applications .

properties

IUPAC Name

5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-2-16-8-5-3-4-7-6-9(17-10(7)8)11-14-15-12(13)18-11/h3-6H,2H2,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPRNOBYIBYFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine

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